2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H7ClN4. This compound is of interest due to its unique structure, which combines a pyrimidine ring with a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole and pyrimidine rings can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of oxidized derivatives of the pyrazole or pyrimidine rings.
Reduction: Formation of reduced derivatives, potentially altering the electronic properties of the compound.
Scientific Research Applications
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-d]pyrimidine
- 3-((1H-Pyrazol-1-yl)methyl)pyrrolidin-3-ol
- 2-Chloro-4-(2-propyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H7ClN4 |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-4-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3 |
InChI Key |
CLPHKONKJXAECN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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